![molecular formula C8H12N2O2S B1417246 N-ethyl-N-phenylaminosulfonamide CAS No. 1094424-94-8](/img/structure/B1417246.png)
N-ethyl-N-phenylaminosulfonamide
Overview
Description
Synthesis Analysis
Sulfonamides, including EPAS, can be synthesized through condensation of amino group-containing drugs and amino acids . The structures of the new products are confirmed by elemental and spectral analysis .Molecular Structure Analysis
Sulfonamides, including EPAS, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis
The interactive chemical reaction platform, SCAN, is developed for analyzing the chemical reaction path network . It offers the chemical reaction path network database, visualization, and network analysis tools .Physical And Chemical Properties Analysis
The physical properties of nanomaterials, including EPAS, can be analyzed using various techniques . Significantly enhanced or novel catalytic properties such as reactivity and selectivity have been reported for nanoparticle catalysts compared to their bulk analogues .Scientific Research Applications
Biotechnology: Protein Engineering
In biotechnology, “N-ethyl-N-phenylaminosulfonamide” might be used to modify proteins or enzymes. By attaching it to amino acid residues, researchers could alter the protein’s function or stability, leading to advancements in enzyme-based industrial processes or therapeutic treatments.
Each of these applications would require extensive research and development to understand the full potential and limitations of “N-ethyl-N-phenylaminosulfonamide” in the respective fields. The compound’s versatility stems from its sulfonamide group, which is a functional group known for its stability and reactivity, making it a valuable component in various chemical applications .
Safety And Hazards
Future Directions
The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Melflufen provides a paradigm for rational peptide-drug conjugate (PDC) design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .
properties
IUPAC Name |
[ethyl(sulfamoyl)amino]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWWHDIPOYYISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-phenylaminosulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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